molecular formula C10H13N5 B2462418 N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine CAS No. 1312137-45-3

N~1~,N~1~-dimethyl-4-(4H-1,2,4-triazol-4-yl)benzene-1,2-diamine

Cat. No. B2462418
CAS RN: 1312137-45-3
M. Wt: 203.249
InChI Key: BRBZXHKMCRKPSY-UHFFFAOYSA-N
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Description

1,2,4-Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .


Synthesis Analysis

The synthesis of 1,2,4-triazoles has attracted much attention due to their importance. A review summarizes the synthetic methods of triazole compounds from various nitrogen sources in the past 20 years . For example, one method involves the use of ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles is characterized by the presence of three nitrogen atoms and two carbon atoms in the ring . The IR absorption spectra of some 1,2,4-triazole derivatives showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo various chemical reactions. For instance, Cu (II) catalyzes the construction of 4,5-disubstituted 1,2,4-triazole-3-thiones from arylidenearylthiosemicarbazides .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazoles can vary greatly depending on the specific compound and its substituents. For instance, the IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Scientific Research Applications

Anticancer Activity

1,4-Dimethyl-1H-1,2,4-triazol-4-ium derivatives have been investigated for their potential as anticancer agents. Researchers have designed and synthesized novel 1,2,4-triazole derivatives containing this compound. These derivatives exhibited selectivity against cancer cell lines, making them promising candidates for further study .

Anti-Tubercular Potential

In another study, imidazole-containing compounds, including 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones, were evaluated for their anti-tubercular activity. Some of these compounds, such as 80a, 80b, 81a, 82a, and 83a, demonstrated potent activity against Mycobacterium tuberculosis strains .

Safety and Hazards

The safety and hazards associated with a specific 1,2,4-triazole compound would depend on its specific structure and properties. Some 1,2,4-triazole derivatives have shown cytotoxic activity against certain cancer cell lines, suggesting potential hazards if improperly handled .

Future Directions

The synthesis and study of 1,2,4-triazole derivatives continue to be an active area of research due to their wide range of biological activities and potential therapeutic applications . Future research may focus on developing new synthetic methods, exploring new biological activities, and optimizing the properties of these compounds for specific applications .

properties

IUPAC Name

1-N,1-N-dimethyl-4-(1,2,4-triazol-4-yl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-14(2)10-4-3-8(5-9(10)11)15-6-12-13-7-15/h3-7H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBZXHKMCRKPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N2C=NN=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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